molecular formula C11H14N2O B8279487 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde oxime

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde oxime

Cat. No. B8279487
M. Wt: 190.24 g/mol
InChI Key: UGHMYKBKLDOGHC-UHFFFAOYSA-N
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Patent
US09409905B2

Procedure details

1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde oxime (8.0 g, ca. 42.0 mmol) and Ac2O (40 mL, 423.9 mmol, 10.1 eq) was mixed at room temperature then the mixture was heated to 110° C. and stirred for 4 h. The solvent was removed under reduced pressure then the residue was placed on ice (500 g). The resulting mixture was quenched with saturated aqueous NaHCO3 then extracted by CH2Cl2 (4×50 mL). The combined organic layers were dried over Na2SO4 then concentrated to give a crude product which was purified by flash column chromatography (0-25% EtOAc in hexanes) to afford the title compound (4.53 g, 26.3 mmol, 63% over two steps).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][C:8]([CH:12]=[N:13]O)=[CH:9][CH:10]=2)[CH2:5][CH2:4][CH2:3]1.CC(OC(C)=O)=O>>[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]#[N:13])=[CH:9][CH:10]=2)[CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CN1CCCC2=CC(=CC=C12)C=NO
Name
Quantity
40 mL
Type
reactant
Smiles
CC(=O)OC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting mixture was quenched with saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
then extracted by CH2Cl2 (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude product which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (0-25% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1CCCC2=CC(=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 26.3 mmol
AMOUNT: MASS 4.53 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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